Home > Products > Screening Compounds P41792 > (Ala11,D-Leu15)-Orexin B (human)
(Ala11,D-Leu15)-Orexin B (human) - 274252-40-3

(Ala11,D-Leu15)-Orexin B (human)

Catalog Number: EVT-3319555
CAS Number: 274252-40-3
Molecular Formula: C120H206N44O35S
Molecular Weight: 2857.3
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(Ala11,D-Leu15)-Orexin B is a synthetic peptide that serves as a highly potent and selective agonist for the orexin 2 receptor. It is derived from the orexin neuropeptides, which play a crucial role in regulating various physiological processes, including sleep-wake cycles, appetite, and energy homeostasis. The compound exhibits approximately 400-fold selectivity for the orexin 2 receptor compared to the orexin 1 receptor, making it a valuable tool for research into orexin signaling pathways and their implications in various disorders.

Source

This compound is synthesized in laboratories and is used primarily for research purposes. It is not intended for therapeutic or diagnostic use in humans or animals. The primary sources of information regarding (Ala11,D-Leu15)-Orexin B include various scientific publications and product descriptions from specialized biochemical suppliers, which provide insights into its properties and applications.

Classification

(Ala11,D-Leu15)-Orexin B belongs to the class of peptide hormones known as orexins (or hypocretins). These neuropeptides are involved in a range of biological functions through their action on specific G protein-coupled receptors, namely the orexin 1 and orexin 2 receptors. This compound is classified as an agonist due to its ability to activate these receptors.

Synthesis Analysis

Methods

The synthesis of (Ala11,D-Leu15)-Orexin B typically involves solid-phase peptide synthesis (SPPS), a widely used technique for assembling peptides. This method allows for the stepwise addition of amino acids to a growing peptide chain while attached to a solid support.

Technical Details

  1. Reagents: Standard amino acid derivatives protected with appropriate groups (such as Fmoc or Boc) are used.
  2. Coupling: Each amino acid is coupled using coupling reagents like HBTU or DIC, often in the presence of a base like N,N-diisopropylethylamine.
  3. Cleavage: After synthesis, the peptide is cleaved from the resin using trifluoroacetic acid or other cleavage agents.
  4. Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve high purity (>95%).
Molecular Structure Analysis

Structure

The molecular structure of (Ala11,D-Leu15)-Orexin B can be represented by its sequence: RSGPPGLQGRAQRLLQASGNHAAGILTM, with specific modifications at positions 11 and 15 where alanine and D-leucine are incorporated, respectively.

Data

  • Molecular Formula: C120H206N44O35S
  • Molecular Weight: 2857.28 g/mol
  • CAS Number: 532932-99-3
  • PubChem Identifier: 90473850

The structural modifications enhance its selectivity and potency towards the orexin 2 receptor.

Chemical Reactions Analysis

Reactions

(Ala11,D-Leu15)-Orexin B primarily participates in receptor-ligand interactions rather than traditional chemical reactions. Upon binding to the orexin 2 receptor, it activates intracellular signaling pathways that inhibit cyclic adenosine monophosphate synthesis.

Technical Details

  1. Binding Affinity: The compound has an EC50 value of approximately 0.13 nM for the orexin 2 receptor.
  2. Selectivity: It exhibits a significant selectivity over the orexin 1 receptor (EC50 = 52 nM), demonstrating its potential for targeted research applications.
Mechanism of Action

Process

The mechanism of action involves the binding of (Ala11,D-Leu15)-Orexin B to the orexin 2 receptor, which is coupled to inhibitory G proteins (Gi). This interaction leads to:

  1. Inhibition of Adenylate Cyclase: Reducing cyclic adenosine monophosphate levels within cells.
  2. Modulation of Neuronal Activity: Influencing neurotransmitter release and neuronal excitability.

Data

Research indicates that activation of the orexin 2 receptor can enhance wakefulness and promote feeding behavior, highlighting its role in energy balance and sleep regulation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a lyophilized powder.
  • Solubility: Soluble in water at concentrations up to 0.3 mg/ml.

Chemical Properties

  • Stability: Stable when stored at -20°C.
  • Purity: Greater than 95%, ensuring reliable experimental results.

These properties make (Ala11,D-Leu15)-Orexin B suitable for various biochemical assays and research applications.

Applications

(Ala11,D-Leu15)-Orexin B has several scientific uses, including:

  1. Neuroscience Research: Investigating the role of orexins in sleep disorders, obesity, and metabolic syndromes.
  2. Pharmacological Studies: Developing potential treatments targeting orexin signaling pathways.
  3. Biochemical Assays: Serving as a tool compound in assays designed to study receptor pharmacology and signaling mechanisms.
Molecular Pharmacology and Receptor Selectivity of [Ala11,D-Leu15]-Orexin B (Human)

Structural Determinants of OX2 Receptor Specificity

[Ala11,D-Leu15]-Orexin B is a synthetic analog of endogenous orexin-B (OxB), engineered to achieve high selectivity for the orexin-2 receptor (OX2R). Its design exploits critical differences in the ligand-binding pockets of OX1R and OX2R. The endogenous 28-amino-acid OxB peptide contains leucine residues at positions 11, 14, and 15, which are essential for receptor interaction but confer only modest OX2R selectivity (OxB has ~10-fold higher affinity for OX2R) [10]. Systematic alanine and D-amino acid scanning revealed that substitutions at Leu11 and Leu15 significantly disrupt OX1R binding while preserving OX2R affinity [2] [10]. Specifically:

  • Ala11: Replaces L-alanine with L-alanine, reducing steric bulk and altering hydrophobic interactions critical for OX1R engagement.
  • D-Leu15: Introduces a D-configured leucine, which disrupts the α-helical structure in this region, hindering OX1R recognition while maintaining OX2R compatibility due to greater conformational flexibility in its extracellular loops [8] [10].

These modifications shift the peptide’s conformational ensemble, favoring interactions with OX2R-specific residues (e.g., transmembrane domain TM3 and TM5 variations). The C-terminal domain (residues 20–28) remains crucial for activation of both receptors, but the N-terminal/central modifications in [Ala11,D-Leu15]-Orexin B amplify OX2R selectivity 400-fold [2] [7].

Table 1: Structural Comparison of Orexin-B and Its Selective Analog

PeptideSequence ModificationsStructural ConsequenceReceptor Interaction Impact
Endogenous Orexin-BL-Leu11, L-Leu14, L-Leu15Continuous α-helix (residues 7–26)Moderate OX2 selectivity (EC50 ratio OX1:OX2 ≈ 10:1)
[Ala11,D-Leu15]-Orexin-BAla11, D-Leu15Disrupted N-terminal helix; kink at D-Leu15High OX2 selectivity (EC50 ratio OX1:OX2 = 400:1)

Agonist Binding Kinetics and Affinity Profiling

Radioligand binding and functional assays demonstrate that [Ala11,D-Leu15]-Orexin B exhibits nanomolar affinity and potency for OX2R, with minimal OX1R cross-reactivity. Key pharmacological parameters include:

  • OX2R Affinity: EC50 = 0.13 nM in calcium mobilization assays (CHO cells expressing human OX2R) [2] [7].
  • OX1R Affinity: EC50 = 52 nM, indicating 400-fold selectivity for OX2R over OX1R [2] [10].
  • Binding Kinetics: Rapid association with OX2R (kon > 105 M−1min−1) and slow dissociation (koff < 0.01 min−1), consistent with prolonged receptor activation [3].

The ligand’s selectivity is context-dependent. In recombinant systems overexpressing OX2R, selectivity is robust. However, in native tissues with receptor heterodimerization or specific G-protein expression, apparent selectivity may decrease due to signal amplification cascades [3] [9]. Nevertheless, [Ala11,D-Leu15]-Orexin B remains superior to native OxB for isolating OX2R-mediated effects, especially when validated with OX2R-selective antagonists (e.g., EMPA) [6].

Table 2: Pharmacological Profile of [Ala11,D-Leu15]-Orexin B

ParameterOX2 ReceptorOX1 ReceptorAssay System
EC50 (Calcium Mobilization)0.13 nM52 nMRecombinant CHO cells [2]
Receptor Selectivity Ratio1400Based on EC50 values [7]
Key Structural InteractionsTolerates D-Leu15; engages ECL2/3Requires L-configured Leu15 and bulky residue at 11Mutagenesis studies [8]

G-Protein Coupling Mechanisms and Second Messenger Systems

[Ala11,D-Leu15]-Orexin B activates canonical and non-canonical G-protein pathways via OX2R:

  • Primary Gq/11 Coupling: Triggers phospholipase Cβ (PLCβ) activation, generating inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to intracellular calcium ([Ca2+]i) release from endoplasmic reticulum stores, measurable via FLIPR assays (EC50 = 0.13 nM) [4] [8].
  • Secondary Gi/o and Gs Engagement: At higher concentrations (>10 nM), the agonist activates:
  • Gi/o: Inhibits adenylyl cyclase, reducing cAMP in certain neurons.
  • Gs: Stimulates cAMP production in adipose tissue and cardiomyocytes [5] [8].
  • Arrestin Recruitment: Promotes β-arrestin-2 recruitment to OX2R, facilitating receptor internalization and MAPK pathway activation (ERK1/2 phosphorylation) [3] [8].

In native cells, the dominance of these pathways varies by tissue. In rat globus pallidus internus (GPi) neurons, [Ala11,D-Leu15]-Orexin B excites neurons via Gq-mediated closure of K+ channels, independent of synaptic input [6]. In cardiomyocytes, it enhances contractility via Gs/cAMP/PKA and ERK1/2 phosphorylation [5].

Differential Signaling Cascades: OX2 vs. OX1 Receptor Activation

The agonist’s selectivity enables dissection of OX2R-specific signaling, contrasting with OX1R:

  • Calcium Signaling: OX2R exhibits greater efficacy in [Ca2+]i mobilization than OX1R when activated by [Ala11,D-Leu15]-Orexin B. This is due to stronger Gq coupling efficiency in OX2R [1] [4].
  • Kinase Activation: OX2R preferentially activates pro-survival kinases:
  • Akt Phosphorylation: Robust in cardiac tissue, mediating cardioprotection during ischemia-reperfusion [5].
  • ERK1/2 Phosphorylation: Sustained activation in neurons and cardiomyocytes via Gq-PKC and β-arrestin pathways [5] [8].
  • Physiological Outcomes:
  • Neuronal Excitability: In GPi neurons, OX2R activation depolarizes membranes via Na+-Ca2+ exchanger (NCX) and non-selective cation channels (NSCCs), modulating motor control [6].
  • Metabolic Regulation: In adipocytes, OX2R enhances lipolysis via PKA, while OX1R opposes this effect [8].
  • Cardioprotection: OX2R-specific ERK/Akt activation reduces infarct size ex vivo and in vivo, unrelated to OX1R [5].

Table 3: Signaling Pathway Divergence Between OX1 and OX2 Receptors

Signaling PathwayOX2 Receptor ActivationOX1 Receptor ActivationFunctional Consequences
Primary G-ProteinGq/11 (strong), Gi/o, GsGq/11 (moderate), Gi/oOX2: Broader kinase activation
Calcium ReleaseHigh efficacy (EC50 = 0.13 nM)Lower efficacyNeuronal excitation; hormone secretion
ERK1/2 PhosphorylationSustained (Gq and β-arrestin)Transient (Gq-dominant)Cell survival; cardioprotection
Physiological RoleMotor control; cardioprotection; lipolysisAppetite regulation; reward seekingPathway-specific drug targeting

Properties

CAS Number

274252-40-3

Product Name

(Ala11,D-Leu15)-Orexin B (human)

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]pentanediamide

Molecular Formula

C120H206N44O35S

Molecular Weight

2857.3

InChI

InChI=1S/C120H206N44O35S/c1-17-60(10)93(115(197)158-77(44-59(8)9)113(195)162-94(65(15)167)116(198)150-68(95(126)177)34-40-200-16)161-91(175)51-137-96(178)61(11)143-97(179)62(12)146-108(190)78(45-66-47-133-55-142-66)157-112(194)79(46-87(125)171)149-89(173)49-139-102(184)80(53-165)159-99(181)64(14)145-105(187)72(29-32-85(123)169)154-110(192)75(42-57(4)5)156-111(193)76(43-58(6)7)155-106(188)70(25-20-37-136-120(131)132)152-107(189)73(30-33-86(124)170)151-98(180)63(13)144-104(186)69(24-19-36-135-119(129)130)147-88(172)48-138-101(183)71(28-31-84(122)168)153-109(191)74(41-56(2)3)148-90(174)50-140-114(196)82-26-21-39-164(82)117(199)83-27-22-38-163(83)92(176)52-141-103(185)81(54-166)160-100(182)67(121)23-18-35-134-118(127)128/h47,55-65,67-83,93-94,165-167H,17-46,48-54,121H2,1-16H3,(H2,122,168)(H2,123,169)(H2,124,170)(H2,125,171)(H2,126,177)(H,133,142)(H,137,178)(H,138,183)(H,139,184)(H,140,196)(H,141,185)(H,143,179)(H,144,186)(H,145,187)(H,146,190)(H,147,172)(H,148,174)(H,149,173)(H,150,198)(H,151,180)(H,152,189)(H,153,191)(H,154,192)(H,155,188)(H,156,193)(H,157,194)(H,158,197)(H,159,181)(H,160,182)(H,161,175)(H,162,195)(H4,127,128,134)(H4,129,130,135)(H4,131,132,136)/t60-,61-,62-,63-,64-,65+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,93-,94-/m0/s1

InChI Key

SURUUKNICBOUOQ-JNZZMZGCSA-N

SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.